N-Methylbenzohydrazide hydrochloride
Description
Properties
IUPAC Name |
N-methylbenzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEIPMFFNOGWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515131 | |
| Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-25-9 | |
| Record name | NSC122437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Methylhydrazine
N-Methylhydrazine is synthesized via alkylation of hydrazine hydrate with methanol under catalytic conditions. As demonstrated in a patent, the reaction proceeds as:
Key conditions :
Formation of N-Methylbenzohydrazide
N-Methylhydrazine reacts with benzoyl chloride in anhydrous dichloromethane at 0–5°C:
Optimization :
Hydrochlorination
The free base is treated with concentrated HCl in ethanol:
Conditions :
-
Recrystallization : Water or ethanol/water mixtures yield >95% purity.
Methylation of Benzohydrazide
This two-step approach involves synthesizing benzohydrazide followed by N-methylation.
Synthesis of Benzohydrazide
Benzohydrazide is prepared by reacting methyl benzoate with hydrazine hydrate:
Conditions :
N-Methylation of Benzohydrazide
Benzohydrazide is methylated using methyl iodide in the presence of a base:
Optimization :
-
Base : Sodium hydroxide or potassium carbonate.
-
Solvent : Dimethylformamide (DMF) at 60–80°C.
-
Yield : 70–75% after column chromatography.
Hydrochloride Formation
Similar to Method 1, the product is treated with HCl in ethanol and recrystallized.
One-Pot Synthesis from Benzoic Acid Derivatives
A streamlined method combines esterification, hydrazide formation, and methylation in a single reactor.
Reaction Overview
-
Esterification : Benzoic acid is converted to methyl benzoate using methanol and Amberlyst-15.
-
Hydrazide Formation : Hydrazine hydrate replaces methanol to form benzohydrazide.
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Methylation : In situ methylation with dimethyl sulfate.
Conditions :
Comparative Analysis of Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 3 | 3 | 1 |
| Overall Yield | 75–85% | 60–70% | 65–70% |
| Purity | >95% | >90% | 85–90% |
| Scalability | High | Moderate | Moderate |
| Cost | High | Moderate | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.
Reduction: Reduction reactions can convert it into N-methylbenzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzohydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-methylbenzohydrazone derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Organic Synthesis
NMBH serves as a crucial building block in synthesizing more complex organic molecules. It is employed as a reagent in various chemical reactions, facilitating the formation of diverse derivatives that are pivotal in organic chemistry.
Medicinal Chemistry
Research into NMBH has revealed its potential therapeutic applications:
- Antibacterial Properties : Studies indicate that NMBH may inhibit bacterial growth by interfering with cell wall synthesis. For instance, derivatives of NMBH have shown promising antibacterial activity against specific strains.
- Enzyme Inhibition : NMBH has been investigated for its ability to inhibit enzymes such as glycogen phosphorylase, which plays a critical role in carbohydrate metabolism. This inhibition could lead to therapeutic effects relevant to metabolic disorders .
Biological Studies
NMBH is utilized as a probe for investigating biological pathways and enzyme interactions:
- Binding Studies : Interaction studies have demonstrated that NMBH can bind to specific biological targets, leading to significant changes in enzyme activity and metabolic processes .
- Therapeutic Development : Its enzyme modulation capabilities make it a candidate for drug discovery, particularly for conditions related to metabolic dysregulation.
Comparison of Related Compounds
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| N-Methylbenzohydrazide | Methyl group on nitrogen | Enhanced solubility and potential biological activity |
| 4-Fluoro-N-methylbenzohydrazide | Fluorine substitution | Increased lipophilicity |
| 4-Fluoro-benzohydrazide | Lacks methyl group | Different reactivity profile |
Case Study 1: Antibacterial Activity
A recent study evaluated several NMBH derivatives for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of glycogen phosphorylase by NMBH showed that specific concentrations could effectively reduce enzyme activity. This study highlights the compound's potential use in managing conditions like diabetes where carbohydrate metabolism is disrupted .
Mechanism of Action
The mechanism of action of N-Methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzohydrazides
(a) (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide
- Structure : Features a 3,4,5-trimethoxybenzohydrazide backbone conjugated with a 2-hydroxybenzylidene moiety via an imine bond.
- Properties : The trimethoxy groups increase lipophilicity, while intramolecular O–H···N and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .
- Applications : Such derivatives are explored for biological activities due to their conjugated π-systems, which may interact with biomolecular targets .
(b) (E)-2,4-Dimethyl-N'-(2-methylbenzylidene)benzohydrazide
- Structure : Contains methyl groups on both phenyl rings (2,4-dimethyl and 2-methylbenzylidene).
- Crystal Structure: The dihedral angle between the two aromatic rings is 88.45°, creating a non-planar geometry. Intermolecular N–H···O and C–H···O interactions form chains along the crystallographic b-axis .
- Synthesis: Prepared from 2,4-dimethylbenzohydrazide and 2-methylbenzaldehyde in methanol, yielding 89% .
Comparison with N-Methylbenzohydrazide Hydrochloride :
- Solubility: this compound’s ionic nature grants higher aqueous solubility than non-ionic analogs like the trimethoxy or dimethyl derivatives.
- Bioactivity : Substituted benzohydrazides (e.g., hydroxybenzylidene variants) show promise in medicinal chemistry, whereas the methyl-hydrochloride derivative may serve primarily as a synthetic intermediate .
Hydrazine Derivatives
1-Benzyl-1-phenylhydrazine Hydrochloride (CAS: 5705-15-7)
- Structure : A hydrazine derivative with benzyl and phenyl groups on the nitrogen atoms.
- Properties : Molecular weight 234.73 g/mol , melting point 170°C , and solubility in polar solvents due to the hydrochloride salt .
- Applications : Used in pharmaceuticals (e.g., as a precursor for hydrazine-based drugs) and organic synthesis .
Comparison with this compound :
Metal-Complexing Benzohydrazides
N’-(2-Hydroxybenzylidene)-3-Methylbenzohydrazide Copper(II) Complex
- Structure: The benzohydrazide acts as a tridentate ligand, coordinating with copper(II) via the imine nitrogen, hydrazide oxygen, and phenolic oxygen.
Comparison: Unlike this compound, this compound’s benzylidene substitution enables metal chelation, broadening its utility in materials science and bioinorganic chemistry .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Features |
|---|---|---|---|---|---|
| This compound | 1660-25-9 | 186.45 | Not reported | Water-soluble | Methyl group, HCl salt |
| 1-Benzyl-1-phenylhydrazine hydrochloride | 5705-15-7 | 234.73 | 170 | Polar solvents | Hydrazine derivative |
| (E)-3,4,5-Trimethoxybenzohydrazide derivative | Not reported | ~360 (estimated) | Not reported | Organic solvents | Trimethoxy, hydroxybenzylidene |
| (E)-2,4-Dimethylbenzohydrazide derivative | o400 [3] | ~283 (estimated) | Not reported | Methanol | Methyl groups, non-planar structure |
Biological Activity
N-Methylbenzohydrazide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is classified as a hydrazide, a functional group characterized by the presence of a hydrazine moiety () attached to a carbonyl group. The synthesis of N-methylbenzohydrazide typically involves the reaction of benzoyl chloride with methylhydrazine, followed by hydrolysis and salt formation to yield the hydrochloride form.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study focusing on hydrazone derivatives, which includes N-methylbenzohydrazide derivatives, reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Antitumor Effects
This compound has been investigated for its potential antitumor properties. A derivative study indicated that certain benzohydrazides could inhibit mTOR signaling pathways, which are crucial in cancer cell proliferation and survival. This inhibition leads to autophagic cell death in cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Neuroprotective Activity
Another area of interest is the neuroprotective effects of N-methylbenzohydrazides. Compounds in this class have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antibacterial Activity : A case study involving the synthesis of various hydrazone derivatives showed that N-methylbenzohydrazides had varying degrees of antibacterial efficacy against clinically relevant pathogens .
- Antitumor Mechanism : In vitro studies on triple-negative breast cancer cells demonstrated that specific derivatives could induce apoptosis through mTOR inhibition, highlighting their potential as anticancer agents .
- Neuroprotective Mechanism : Research indicated that certain derivatives could protect neuronal cells against glutamate-induced toxicity, suggesting their utility in treating conditions like Alzheimer's disease .
Data Tables
The following table summarizes the biological activities and their respective mechanisms associated with this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methylbenzohydrazide hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves reacting methyl-substituted benzaldehyde derivatives with hydrazine or its salts under acidic conditions. For example, benzaldehyde derivatives react with hydrazine to form hydrazones, which can be further functionalized (e.g., methylation) and isolated as hydrochloride salts . Optimization includes pH control (e.g., using HCl for protonation) and temperature modulation (e.g., reflux in ethanol). Yield improvements may involve stoichiometric adjustments of hydrazine and monitoring reaction progress via TLC or NMR.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (25 cm × 4.6 mm), mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm to assess purity .
- Spectroscopy : FT-IR to confirm N-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches. H NMR (DMSO-d6) should show aromatic protons (δ 7.2–8.1 ppm) and methyl/hydrazide protons (δ 2.5–3.5 ppm) .
- Melting Point : Compare observed values (e.g., ~170°C with decomposition) to literature data .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Hydrochloride salts generally exhibit enhanced stability due to reduced hygroscopicity. Store in airtight containers at 2–8°C, protected from light. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., free hydrazide or oxidation byproducts) .
Advanced Research Questions
Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding motifs (e.g., N–H···Cl interactions) and lattice energy contributions. For example, acyl hydrazides often form dimeric structures via intermolecular H-bonds, affecting solubility and melting behavior . Computational tools like Mercury CSD can visualize packing diagrams, while lattice energy calculations (via DFT) quantify stabilization effects .
Q. What computational strategies (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular orbitals, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λmax ~280 nm) to validate electronic transitions .
Q. How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives?
- Methodological Answer : Perform meta-analyses of structure-activity relationship (SAR) data, focusing on substituent effects (e.g., electron-withdrawing groups on the benzene ring). Validate inconsistencies via standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature) and statistical tools (e.g., ANOVA for inter-study variability) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
